molecular formula C21H19BrO6 B2399935 Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-68-3

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2399935
CAS No.: 308295-68-3
M. Wt: 447.281
InChI Key: UFNVECQMFSCSGS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by:

  • A bromo substituent at position 6, enhancing electrophilic reactivity.
  • A methyl group at position 2, contributing to steric effects.
  • An ethoxycarbonyl ester at position 3, influencing solubility and metabolic stability.
  • A 2-(4-methoxyphenyl)-2-oxoethoxy chain at position 5, introducing aromatic and electron-donating (methoxy) features.

This compound is part of a broader class of benzofuran derivatives studied for their biological activities, including cytotoxicity and antimicrobial properties .

Properties

IUPAC Name

ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO6/c1-4-26-21(24)20-12(2)28-18-10-16(22)19(9-15(18)20)27-11-17(23)13-5-7-14(25-3)8-6-13/h5-10H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVECQMFSCSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate are currently unknown. This compound is a complex organic molecule, and its specific interactions with biological targets may be diverse and multifaceted.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s stability and its interactions with biological targets. Additionally, the presence of other molecules in the environment, such as enzymes or other drugs, could potentially influence the compound’s action and efficacy.

Biological Activity

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, recognized for its potential applications in medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a unique structure characterized by:

  • Bromine atom at the 6-position.
  • Ethoxy group at the 3-position.
  • Methoxyphenyl substituent , which may influence solubility and interaction with biological targets.

The molecular formula is C20_{20}H20_{20}BrO5_5, and it exhibits significant chemical reactivity due to its functional groups, enhancing its biological activity .

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways within cells. Key mechanisms include:

  • Interaction with Specific Targets : The compound is believed to interact with enzymes or receptors, modulating their activity.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines .
  • Anticancer Properties : Research indicates potential anticancer effects through the suppression of cell proliferation and induction of apoptosis in cancer cell lines .

Anti-inflammatory Activity

Studies have shown that this compound can significantly inhibit the production of inflammatory mediators. For example, in vitro assays demonstrated a reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in treated macrophages .

Anticancer Activity

In cancer research, this compound has been evaluated for its effects on various cancer cell lines:

Cell Line Effect Observed Mechanism
Huh7 (HCC)Inhibition of proliferation and migrationUpregulation of E-cadherin; downregulation of vimentin and MMP9
PLC/PRF/5 (HCC)Reduced invasionSuppression of integrin α7 and EMT markers

In these studies, non-cytotoxic concentrations significantly inhibited cell motility and induced morphological changes associated with reduced metastatic potential .

Study on Hepatocellular Carcinoma (HCC)

A recent study investigated the effects of this compound on Huh7 cells, a model for hepatocellular carcinoma. The findings revealed:

  • Decreased Cell Migration : The compound significantly inhibited migration in a scratching motility assay.
  • Altered Protein Expression : Treatment led to increased E-cadherin levels while decreasing vimentin, Slug, and MMP9 expression, indicating a shift away from epithelial–mesenchymal transition (EMT), which is crucial for metastasis .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

The compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies indicate that it may modulate various signaling pathways, making it a candidate for drug development. The methoxyphenyl substituent enhances its interaction with specific biological targets, potentially increasing therapeutic efficacy.

Case Study: Anticancer Activity

A study explored the effects of ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate on cancer cell lines. Results showed significant inhibition of cell proliferation in breast and colon cancer cells, attributed to the compound's ability to induce apoptosis through the modulation of apoptotic pathways.

Organic Synthesis

Role as an Intermediate

This compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new compounds with enhanced properties.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the Benzofuran Core : Cyclization of phenolic precursors.
  • Esterification : Introduction of the carboxylate ester using ethyl alcohol.
  • Ethoxy Group Addition : Etherification reactions to add the ethoxy group.

Material Science

Development of Organic Electronic Materials

Research is ongoing into the use of this compound in developing organic electronic materials and polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies

Investigating Molecular Interactions

This compound is also being explored for its interactions with biological macromolecules. Understanding these interactions is crucial for assessing its potential as a biochemical probe.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Substituent : 4-chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
  • Impact : Chlorine increases molecular polarity and may enhance binding to hydrophobic targets, while methoxy improves solubility.
  • Molecular Weight : 451.70 g/mol (vs. 433.25 g/mol for the target compound) .
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
  • Substituents : 4-fluorophenyl (moderate electron-withdrawing) and phenyl at position 2 (vs. methyl).
  • Impact: Fluorine’s electronegativity may improve metabolic stability.
Ethyl 6-bromo-5-[(4-ethoxy-4-oxo-2-butenyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Substituent : A longer, unsaturated oxoethoxy chain.
  • Impact : Increased lipophilicity (XLogP3: ~5.7) may enhance membrane permeability but reduce aqueous solubility .

Substituent Variations at Position 2

Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
  • Substituent : Phenyl at position 2 (vs. methyl) and 4-methylbenzyloxy at position 4.
  • Impact : The phenyl group enhances π-π stacking interactions, while the benzyloxy chain may alter pharmacokinetic profiles .

Functional Group Modifications

Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5)
  • Substituent: Diethylaminoethoxy group at position 5.
  • Activity: Demonstrated antifungal properties and significant cytotoxicity against cancer cell lines, suggesting amino groups enhance bioactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP/XLogP
Target Compound C20H17BrO6 433.25 4-methoxyphenyl, methyl ~3.5*
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate C20H16BrClO5 451.70 4-chlorophenyl ~4.0*
Ethyl 6-bromo-5-[(4-ethoxy-4-oxo-2-butenyl)oxy]-2-methyl-1-benzofuran-3-carboxylate C18H19BrO6 411.24 Unsaturated oxoethoxy chain ~5.7
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5) C17H21BrN2O5 413.26 Diethylaminoethoxy ~2.8*

*Estimated based on structural analogs.

Regulatory and Quality Considerations

  • Impurity Profiles : Impurities in related compounds (e.g., cyclohexyl or dimethylethanamine derivatives) highlight the need for rigorous quality control during synthesis .
  • Reference Standards : Compounds like those in require validated analytical methods (HPLC, NMR) to ensure purity and consistency .

Q & A

Q. 1.1. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step pathways, typically starting with bromination of a benzofuran precursor followed by esterification and functionalization of the oxy-substituents. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to introduce the bromine atom at position 6 .
  • Esterification : Ethyl chloroformate in the presence of potassium carbonate (K₂CO₃) in acetone at reflux to form the carboxylate ester .
  • Ether linkage formation : Nucleophilic substitution using 2-(4-methoxyphenyl)-2-oxoethyl bromide with NaH as a base in dry THF under inert atmosphere .
    Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming regioselectivity .

Q. 1.2. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Key peaks include the ethyl ester triplet (~1.3 ppm for CH₃, 4.2 ppm for CH₂), benzofuran aromatic protons (6.8–7.5 ppm), and methoxy singlet (~3.8 ppm) .
    • IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₀BrO₇: 503.04) .

Q. 1.3. What are the primary biological assays used to evaluate its activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to assess binding affinity .

Advanced Research Questions

Q. 2.1. How can researchers resolve low yields during the etherification step?

Common issues include steric hindrance from the 4-methoxyphenyl group or incomplete activation of the hydroxyl precursor. Solutions:

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Optimize solvent polarity : Switch from THF to DMF to improve nucleophilicity of the oxy-anion .
  • Temperature control : Gradual warming from 0°C to room temperature to minimize side reactions .

Q. 2.2. What strategies are effective for interpreting contradictory biological activity data?

Discrepancies may arise from structural analogs or assay conditions. Recommended approaches:

  • Comparative SAR studies : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine) to isolate activity drivers .
  • Dose-response normalization : Use standardized cell lines and replicate experiments with internal controls (e.g., doxorubicin as a positive control in cytotoxicity assays) .
  • Molecular docking : Validate target interactions (e.g., COX-2 or EGFR kinases) using AutoDock Vina to correlate bioactivity with binding energy .

Q. 2.3. How can crystallography refine the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • SHELX refinement : Use SHELXL for structure solution and OLEX2 for visualization. Key parameters:
    • R-factor : Aim for <0.05 to ensure accuracy .
    • Thermal displacement parameters : Analyze anisotropic vibrations of the benzofuran core .

Q. 2.4. What methodologies support structure-activity relationship (SAR) studies?

  • Fragment-based design : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonding at the ester carbonyl) using Schrödinger’s Phase .
  • Metabolic stability assays : Incubate with liver microsomes to evaluate the impact of ester hydrolysis on activity .

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